17beta-Estradiol-2,3,4-13C3

Catalog No.
S973650
CAS No.
1261254-48-1
M.F
C18H24O2
M. Wt
275.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17beta-Estradiol-2,3,4-13C3

CAS Number

1261254-48-1

Product Name

17beta-Estradiol-2,3,4-13C3

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

275.36 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1

InChI Key

VOXZDWNPVJITMN-CLMZCXLCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O

17beta-Estradiol-2,3,4-13C3 (also known as estradiol-13C3) is an isotopically labeled version of the natural hormone 17beta-estradiol. 17beta-Estradiol is the most potent naturally occurring estrogen and plays a critical role in female reproduction and development .

The key difference between 17beta-estradiol-2,3,4-13C3 and the natural hormone is the incorporation of three stable carbon-13 isotopes at specific positions (carbons 2, 3, and 4) of the molecule. Stable isotopes are non-radioactive isotopes of an element that do not undergo radioactive decay.

Here's how 17beta-estradiol-2,3,4-13C3 is used in scientific research:

Mass Spectrometry Analysis

  • Due to the presence of the heavier carbon-13 isotopes, 17beta-estradiol-2,3,4-13C3 can be distinguished from the unlabeled estradiol using mass spectrometry techniques .
  • This allows researchers to specifically track and measure the concentration and metabolic fate of 17beta-estradiol-2,3,4-13C3 in biological samples like cells, tissues, or fluids.

Investigation of Estrogen Metabolism

  • By administering 17beta-estradiol-2,3,4-13C3 to cells or organisms, scientists can investigate how the body metabolizes estradiol.
  • Mass spectrometry can then be used to identify the specific metabolites formed and their abundance .
  • This information is crucial for understanding estrogen's biological effects and potential interactions with drugs.

Studies of Estrogen Action

  • beta-estradiol-2,3,4-13C3 can be used to study how estradiol interacts with estrogen receptors and influences cellular processes.
  • By isolating these receptors and measuring their binding to the isotopically labeled estradiol, researchers can gain insights into the mechanisms of estrogen signaling .

17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled derivative of 17beta-estradiol, a naturally occurring estrogen in humans and other animals. The compound is characterized by the substitution of three carbon atoms with their isotopes, specifically carbon-13, at positions 2, 3, and 4 of the estradiol molecule. This labeling is crucial for various analytical applications, particularly in tracing metabolic pathways and environmental studies. The molecular formula for 17beta-Estradiol-2,3,4-13C3 is C18H21O2 with a molecular weight of approximately 275.36 g/mol .

Typical of estrogens. It can undergo oxidation, reduction, and conjugation reactions. For instance, laccase-catalyzed reactions have been studied to explore the degradation pathways of this compound in the presence of humic substances . Additionally, transformations involving manganese dioxide have been investigated to understand its reactivity in various environmental conditions .

Key Reactions

  • Oxidation: Can form catechol derivatives.
  • Reduction: May yield dihydro derivatives.
  • Conjugation: Forms sulfate or glucuronide conjugates.

As an estrogenic compound, 17beta-Estradiol-2,3,4-13C3 exhibits biological activities similar to those of its non-labeled counterpart. It binds to estrogen receptors and influences various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health. The stable isotope labeling allows researchers to track its metabolic fate and interactions within biological systems more effectively.

The synthesis of 17beta-Estradiol-2,3,4-13C3 typically involves isotopic labeling techniques applied during the synthesis of estradiol. One common method includes:

  • Starting Material: Using naturally occurring estradiol.
  • Isotopic Labeling: Employing carbon-13 labeled reagents during synthetic steps.
  • Purification: Utilizing chromatographic techniques to isolate the labeled compound.

This process ensures high purity and specific incorporation of carbon isotopes at designated positions.

17beta-Estradiol-2,3,4-13C3 has several applications in research and industry:

  • Metabolic Studies: Used in tracer studies to understand metabolic pathways involving estrogens.
  • Environmental Monitoring: Helps in assessing the fate of estrogens in wastewater treatment processes.
  • Pharmaceutical Research: Assists in drug development and understanding drug metabolism.

Studies involving 17beta-Estradiol-2,3,4-13C3 focus on its interactions with various biological molecules and environmental components. For instance:

  • Binding Affinity: Research shows its binding affinity to estrogen receptors can be quantified using labeled compounds.
  • Degradation Pathways: Interaction with enzymes like laccase reveals insights into its degradation mechanisms in environmental matrices .

Several compounds are structurally similar to 17beta-Estradiol-2,3,4-13C3 but differ in their functional groups or isotopic labeling:

Compound NameStructureKey Differences
EstroneC18H22O2Different functional group (ketone)
EstriolC18H24O3Additional hydroxyl group
17alpha-EstradiolC18H24O2Different stereochemistry
17beta-EstradiolC18H24O2Non-labeled version

Uniqueness

The unique aspect of 17beta-Estradiol-2,3,4-13C3 lies in its stable isotope labeling which allows for precise tracking and quantification in biological and environmental studies. Unlike its non-labeled counterparts or other estrogens, this compound provides enhanced analytical capabilities due to its isotopic composition.

Partial Synthesis
This strategy leverages pre-existing steroid frameworks, modifying specific positions to incorporate isotopic labels. Key methodologies include:

  • A-ring degradation and reconstruction: Degradation of the steroid A-ring to an enol lactone or ketone intermediate, followed by re-introduction of ¹³C-labeled synthons via Claisen condensation or Wittig reactions. For example, Turner’s strategy employs ¹³C-labeled 5-(diethylphosphono)pentan-2-one ethylene ketal to reconstruct the A-ring with isotopic labels at positions 2, 3, and 4.
  • C17 side-chain modifications: Isotopic labeling at the C17 position through Mitsunobu inversion or allylation reactions, though less relevant for 2,3,4-labeling.

Total Synthesis
Constructs the entire steroid scaffold from simpler precursors, enabling precise control over isotopic incorporation. Notable approaches include:

  • Domino Michael/aldol reactions: Organocatalytic methods, such as those employing diphenylprolinol silyl ether, generate bicyclo[4.3.0]nonane intermediates with A, C, and D rings pre-assembled. This strategy allows sequential introduction of ¹³C at positions 2, 3, and 4 during cyclization steps.
  • Fujimoto–Belleau reactions: Utilizes ¹³C-labeled electrophiles to construct the A-ring, as demonstrated in testosterone synthesis.
MethodAdvantagesLimitations
Partial SynthesisHigh yield, cost-effectiveLimited to pre-existing steroid templates
Total SynthesisFull structural controlLow overall yield (e.g., 15% in )

Isotopic Labeling Techniques for Carbon-13 Incorporation

Claisen Condensation

  • Turner’s strategy: ¹³C-labeled β-keto esters undergo condensation with α,β-unsaturated ketones to form the A-ring. This method achieves ~98% isotopic purity for ¹³C₃ labeling.
  • Example: Reaction of ¹³C₃-labeled 5-(diethylphosphono)pentan-2-one with testosterone derivatives yields 17β-estradiol-2,3,4-¹³C₃.

Wittig Reactions

  • Triphenylphosphoranylidene-2-propanone-¹³C₃: Reacts with aldehydes to form α,β-unsaturated ketones, enabling A-ring reconstruction. Applied in progesterone and testosterone synthesis.
  • Yield: 50–70% for multi-step reactions.

Partial Degradation and Re-labeling

  • Ozonolysis and lactolization: Converts the A-ring to a formyl group, followed by Wittig recombination with ¹³C₃-labeled reagents.

Purification and Isotopic Purity Validation

Chromatographic Purification

  • Silica gel chromatography: Separates isotopic variants from unlabeled byproducts. Achieves >95% purity in total synthesis workflows.
  • Recrystallization: Used in pot-economical protocols to isolate final products (e.g., estradiol methyl ether).

Isotopic Purity Assessment

TechniqueApplicationSensitivity
Gas Chromatography/IRMS (GC/IRMS)Quantifies δ¹³C values for synthetic estrogensDetects 0.1‰ variations
Accelerator Mass Spectrometry (AMS)Measures ¹⁴C content in progestogens<1 pg ¹⁴C detection
NMR SpectroscopyConfirms ¹³C incorporation via ¹H-¹³C HETCORLocalizes labels spatially

Key Validation Metrics

  • Isotopic purity: ≥99 atom% ¹³C for pharmaceutical-grade standards.
  • Structural homogeneity: <0.5% impurities by HPLC.

Structural Confirmation via NMR Spectroscopy

¹³C NMR Assignments
Critical chemical shifts for 17β-estradiol-2,3,4-¹³C₃ in DMSO-d₆:

PositionChemical Shift (ppm)Assignment Method
C2118.5–122.0¹H-¹³C HETCOR, HMBC
C370.0–75.02D HSQC, DEPT
C4123.0–126.0HMBC correlations to C3/C5

2D NMR Experiments

  • HETCOR: Links ¹H signals to adjacent ¹³C atoms, confirming C2–C4 labeling.
  • HMBC: Identifies long-range couplings (e.g., C4 to C5 protons).

Solution Conformation Analysis

  • C-ring dynamics: NMR-derived structures reveal chair vs. boat conformations, critical for binding studies.
  • O3–O17 distance: 11.06–11.18 Å, consistent with x-ray data.

Molecular Structure and Isotopic Configuration

17beta-Estradiol-2,3,4-13C3 possesses the IUPAC systematic name (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol [1] [6]. The compound bears the Chemical Abstracts Service registry number 1261254-48-1 and exhibits a molecular formula of 13C3C15H24O2 [1] [5] [7]. The molecular weight of the isotopically labeled compound is 275.36 grams per mole, representing an increase of 3.0 atomic mass units compared to the unlabeled parent compound [1] [5] [7].

The isotopic configuration involves the specific incorporation of three carbon-13 atoms at positions 2, 3, and 4 within the aromatic A-ring of the steroid backbone [1] [3] [6]. This labeling pattern creates a mass shift of M+3 in mass spectrometry analysis, facilitating the use of isotope dilution techniques for quantitative measurements [1] [8]. The InChI key for this compound is VOXZDWNPVJITMN-CLMZCXLCSA-N, and it is catalogued in the PubChem database under compound identification number 71310840 [7] [6].

Table 1: Molecular Properties of 17beta-Estradiol-2,3,4-13C3

PropertyValueReference
Molecular Formula13C3C15H24O2 [1] [5]
Molecular Weight (g/mol)275.36 [1] [5] [7]
CAS Number1261254-48-1 [1] [7] [6]
Mass ShiftM+3 [1] [8]
PubChem CID71310840 [7] [6]
InChI KeyVOXZDWNPVJITMN-CLMZCXLCSA-N [7] [6]

Thermodynamic and Spectroscopic Characteristics

The thermodynamic properties of 17beta-Estradiol-2,3,4-13C3 closely parallel those of the unlabeled parent compound, with minor modifications attributed to isotopic effects [9] [10]. The compound exhibits a melting point range of 178-179 degrees Celsius, consistent with the crystalline structure of estradiol derivatives [1] [9] [10]. Storage recommendations specify maintenance at negative 20 degrees Celsius to preserve compound integrity and prevent degradation [1] [9] [11].

Mass spectrometry analysis reveals characteristic fragmentation patterns that enable precise identification and quantification [4] [12]. Multiple reaction monitoring transitions for the isotopically labeled compound include precursor ion mass-to-charge ratios of 274.2, yielding product ions at mass-to-charge ratios of 147.9 and 186.0 [4] [12]. These transitions require collision energies of negative 52.5 and negative 53.5 volts, respectively, with retention times of approximately 4.8 minutes under standard chromatographic conditions [4] [12].

Nuclear magnetic resonance spectroscopy of estradiol derivatives demonstrates characteristic chemical shifts in the aromatic region, with carbon-13 nuclei in the A-ring exhibiting signals between 100 and 160 parts per million [13] [14] [15]. The isotopic labeling at positions 2, 3, and 4 creates distinct spectroscopic signatures that differentiate the labeled compound from its unlabeled counterpart [13] [16]. Proton nuclear magnetic resonance spectra show aromatic signals around 6.5 to 7.1 parts per million for the phenolic protons [13] [14].

Table 2: Mass Spectrometry Parameters for 17beta-Estradiol-2,3,4-13C3

ParameterValueReference
Precursor Ion (m/z)274.2 [4] [12]
Product Ion 1 (m/z)147.9 [4] [12]
Product Ion 2 (m/z)186.0 [4] [12]
Collision Energy 1 (V)-52.5 [4] [12]
Collision Energy 2 (V)-53.5 [4] [12]
Retention Time (min)4.8 [4] [12]

Stability Under Varying Preanalytical Conditions

The stability of 17beta-Estradiol-2,3,4-13C3 under various preanalytical conditions has been evaluated through multiple research studies examining temperature, time, and storage matrix effects [17] [18] [19]. Serum samples containing estradiol demonstrated stability when stored at 4 degrees Celsius for up to 7 days, with minimal degradation observed during this timeframe [17] [19]. Temperature appears to be a critical factor, with refrigerated storage providing superior stability compared to room temperature conditions [19] [20].

Research indicates that estradiol compounds maintain greater than 90 percent of their initial potency when stored under refrigerated conditions for extended periods [19] [20]. At room temperature, the compound retains approximately 90.5 percent of stated potency after 90 days, while refrigerated samples maintain 95.76 percent potency over the same duration [19] [20]. These findings suggest that temperature control represents a crucial factor in maintaining compound integrity during storage and handling [19] [20].

Freeze-thaw cycling studies demonstrate that multiple freeze-thaw cycles can impact compound stability, with degradation rates varying depending on storage temperature and the number of cycles [18] [21]. Storage at negative 80 degrees Celsius may cause degradation of certain estrogen metabolites over extended periods, while negative 20 degrees Celsius storage proves suitable for maintaining compound integrity [18] [21]. Auto-sampler stability at 15 degrees Celsius has been documented for up to 8 days without significant degradation [18].

Table 3: Stability Data for Estradiol Compounds Under Various Conditions

Storage ConditionDurationRetained Potency (%)Reference
Room Temperature90 days90.5 [19] [20]
Refrigerated (4°C)90 days95.76 [19] [20]
Refrigerated (4°C)7 days>95 [17] [19]
Auto-sampler (15°C)8 days>80 [18]
Freezer (-20°C)31 days>80 [18]

Isotopic Purity and Assay Standards

Commercial suppliers of 17beta-Estradiol-2,3,4-13C3 provide the compound with isotopic purity specifications ranging from 98 to 99 atom percent carbon-13 [1] [22] [12] [11]. Sigma-Aldrich offers the compound with 99 atom percent carbon-13 isotopic purity and 98 percent chemical purity [1] [10]. LGC Standards provides material with greater than or equal to 98 atom percent carbon-13 purity in solution form [5] [11]. Cerilliant supplies the compound with greater than or equal to 98 atom percent carbon-13 isotopic purity and greater than or equal to 95 percent chemical purity [12] [11].

Quality control measures for isotopic purity involve mass spectrometry verification of the isotopic incorporation pattern and assessment of unlabeled impurities [12] [11]. The compound is typically supplied as either a solid material or as certified solutions in appropriate solvents such as acetonitrile or methanol [8] [5] [11]. Certificate of analysis documentation accompanies each batch, providing specific isotopic purity, chemical purity, and stability data [1] [11].

Manufacturing processes for stable isotope-labeled compounds require specialized synthetic routes that incorporate carbon-13 labeled precursors at specific positions within the molecular structure [3] [12]. The isotopic labeling must be verified through multiple analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the position and extent of isotopic incorporation [12] [13]. Batch-to-batch consistency is maintained through rigorous quality control protocols that monitor both isotopic and chemical purity parameters [1] [11].

Table 4: Commercial Isotopic Purity Standards by Supplier

SupplierIsotopic Purity (atom % 13C)Chemical PurityFormReference
Sigma-Aldrich9998% (CP)Solid [1] [10]
LGC Standards≥98Not specifiedSolution [5] [11]
Cerilliant≥98≥95% (CP)Solution [12] [11]
Cambridge Isotope Laboratories9895% (CP)Individual [22]

The stable isotope-labeled compound 17beta-Estradiol-2,3,4-13C3 has emerged as a critical analytical tool in liquid chromatography tandem mass spectrometry applications, particularly for the precise quantification of estradiol and estrone in biological matrices. This carbon-13 labeled internal standard provides enhanced analytical performance through isotope dilution methodology, addressing the inherent challenges associated with steroid hormone analysis in complex biological samples.

Role as an Internal Standard in Liquid Chromatography Tandem Mass Spectrometry Protocols

17beta-Estradiol-2,3,4-13C3 functions as an ideal internal standard in liquid chromatography tandem mass spectrometry protocols due to its structural similarity to the native estradiol molecule while maintaining distinct mass spectrometric properties [1] [2]. The incorporation of three carbon-13 isotopes at positions 2, 3, and 4 of the estradiol molecule results in a mass shift of 3 atomic mass units, enabling clear differentiation from the unlabeled analyte during mass spectrometric analysis [1] .

The compound exhibits excellent chromatographic behavior, co-eluting with native estradiol under identical separation conditions while providing distinct multiple reaction monitoring transitions [2]. In negative electrospray ionization mode, 17beta-Estradiol-2,3,4-13C3 generates characteristic precursor ions at mass-to-charge ratio 274.2, compared to 271.0 for unlabeled estradiol [2] [4]. The primary product ions observed are mass-to-charge ratio 147.9 and 186.0, providing robust quantification and confirmation channels [2].

The stable isotope labeling eliminates potential issues associated with deuterated internal standards, including isotope exchange reactions and chromatographic separation from the target analyte [5] [6]. Studies have demonstrated that carbon-13 labeled analogs show no significant differences in recovery or analytical response compared to deuterated compounds, while providing superior analytical reliability [5] [6].

Implementation of 17beta-Estradiol-2,3,4-13C3 as an internal standard enables compensation for matrix effects, extraction efficiency variations, and instrumental fluctuations throughout the analytical workflow [1] [4]. The isotope dilution approach ensures that any losses or enhancements experienced by the analyte during sample preparation are proportionally reflected in the internal standard response, maintaining quantitative accuracy [4] [7].

Quantification of Estradiol and Estrone in Biological Matrices

The application of 17beta-Estradiol-2,3,4-13C3 in biological matrix analysis has revolutionized the sensitivity and specificity of estrogen quantification protocols [8] [9]. Contemporary liquid chromatography tandem mass spectrometry methods utilizing this internal standard achieve lower limits of quantification ranging from 0.6 to 2.8 picomolar per liter for estradiol, representing significant improvements over traditional immunoassay approaches [2] [10].

Serum and plasma represent the primary biological matrices for estradiol quantification, with sample preparation protocols optimized to maximize recovery while minimizing matrix interference [8] [11]. Liquid-liquid extraction using methyl tertiary-butyl ether and hexane mixtures provides excellent recovery efficiency, typically exceeding 80 percent when combined with carbon-13 labeled internal standard correction [4] [7]. Solid phase extraction alternatives using mixed-mode cation exchange cartridges offer comparable performance with reduced solvent consumption [8] [12].

The analytical range achievable with 17beta-Estradiol-2,3,4-13C3 internal standardization extends from sub-picomolar concentrations suitable for postmenopausal women and male subjects to several thousand picomolar per liter for premenopausal females [10] [13]. This broad dynamic range enables comprehensive clinical applications without method modifications or sample dilution requirements [8] [9].

Simultaneous quantification of estradiol and estrone benefits from the availability of corresponding carbon-13 labeled internal standards [14] [11]. Estrone-2,3,4-13C3 provides equivalent analytical advantages for estrone quantification, enabling multiplexed analysis protocols that enhance laboratory efficiency while maintaining analytical quality [14] [15].

Sample volumes required for accurate quantification have been substantially reduced through the implementation of carbon-13 labeled internal standards, with contemporary methods requiring as little as 100 microliters of serum or plasma [8] [16]. This reduction facilitates pediatric applications and longitudinal studies where sample availability may be limited [17].

Method Validation: Precision, Accuracy, and Sensitivity

Comprehensive method validation studies utilizing 17beta-Estradiol-2,3,4-13C3 demonstrate exceptional analytical performance across multiple validation parameters [8] [7] [17]. Intra-assay precision typically achieves coefficients of variation below 5.3 percent across the analytical range, while inter-assay precision remains below 9.4 percent over extended validation periods [10] [13].

Accuracy assessments using certified reference materials demonstrate bias values within ±5 percent for estradiol quantification when employing carbon-13 labeled internal standards [7] [13]. The European Reference Materials BCR-576, BCR-577, and BCR-578 serve as primary validation standards, providing traceability to higher-order reference measurement procedures [13] [18].

Linearity studies establish correlation coefficients exceeding 0.999 across concentration ranges spanning three to four orders of magnitude [8] [19]. The upper limit of quantification typically reaches 5,138 picomolar per liter for estradiol and 5,290 picomolar per liter for estrone, accommodating the full physiological range encountered in clinical practice [13].

Matrix effect evaluation demonstrates that carbon-13 labeled internal standards effectively compensate for ion suppression or enhancement phenomena [20] [21]. Comparative analysis across different biological matrices, including serum, plasma, and urine, shows consistent analytical performance when isotope dilution methodology is properly implemented [22] [23].

Stability studies indicate that derivatized estradiol-carbon-13 complexes maintain analytical integrity for extended periods under appropriate storage conditions [16] [12]. Freeze-thaw stability testing demonstrates acceptable analyte recovery through multiple cycles, supporting routine laboratory workflows and sample batching requirements [17] [19].

Recovery efficiency studies consistently demonstrate values between 80 and 102 percent for estradiol extraction procedures when carbon-13 labeled internal standards are employed [24] [21]. The isotope dilution approach ensures that extraction efficiency variations are automatically corrected during quantitative calculations [4] [7].

Comparison with Immunoassays and Derivatization Techniques

Direct comparison studies between liquid chromatography tandem mass spectrometry methods employing 17beta-Estradiol-2,3,4-13C3 and conventional immunoassays reveal significant analytical advantages for mass spectrometric approaches [25] [26]. Immunoassay methods consistently demonstrate higher bias, particularly at low estradiol concentrations characteristic of postmenopausal women and male subjects [25] [27].

Correlation analysis between immunoassay and liquid chromatography tandem mass spectrometry measurements shows excellent agreement above 15 picograms per milliliter, but substantial divergence at lower concentrations [27]. The relationship deteriorates significantly below this threshold, with Pearson correlation coefficients approaching zero for estradiol concentrations between 6 and 15 picograms per milliliter [27].

Cross-reactivity studies demonstrate that immunoassays exhibit interference from structurally related compounds, leading to overestimation of estradiol concentrations [25] [28]. In contrast, liquid chromatography tandem mass spectrometry methods with carbon-13 labeled internal standards show no detectable cross-reactivity with potential interferents, including other steroid hormones and metabolites [28] [26].

Precision comparisons consistently favor mass spectrometric methods, with immunoassays demonstrating coefficients of variation ranging from 10 to 25 percent compared to less than 10 percent for liquid chromatography tandem mass spectrometry approaches [25] [29]. Long-term reproducibility studies spanning multiple years show superior performance for isotope dilution mass spectrometry [7] [13].

Derivatization strategies for enhancing estrogen detection sensitivity present both advantages and limitations compared to direct analysis approaches [16] [12]. Dansyl chloride derivatization, while widely employed, generates non-specific product ions that may compromise selectivity [12] [30]. Alternative derivatization reagents, including 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide, provide enhanced sensitivity with improved specificity but require optimized reaction conditions [16].

The 2-fluoro-1-methylpyridinium-p-toluenesulfonate derivatization approach generates analyte-specific product ions while achieving detection limits below 1 picogram per milliliter [12]. However, derivative stability considerations and increased method complexity must be balanced against sensitivity gains [12].

Non-derivatized liquid chromatography tandem mass spectrometry methods utilizing high-performance instrumentation and optimized ionization conditions achieve comparable sensitivity to derivatized approaches while maintaining method simplicity [17] [19]. The availability of carbon-13 labeled internal standards enables robust quantification without chemical modification requirements [10] [31].

Sample throughput considerations favor non-derivatized methods due to reduced sample preparation time and elimination of derivatization reaction optimization [17] [19]. However, derivatization may remain advantageous for applications requiring ultimate sensitivity or when using older generation mass spectrometric instrumentation [16] [12].

XLogP3

4

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Wikipedia

(17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol

Dates

Last modified: 04-14-2024

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